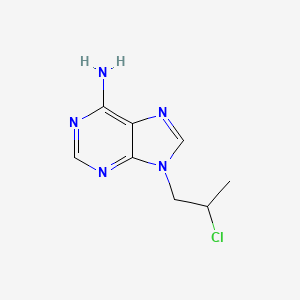
9-(2-Chloropropyl)adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Chloropropyl)-9H-purin-6-amine: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Chloropropyl)-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 2-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-chloropropyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the 2-chloropropyl group to a propyl group, removing the chlorine atom.
Substitution: The chlorine atom in the 2-chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 9-(2-hydroxypropyl)-9H-purin-6-amine or 9-(2-carboxypropyl)-9H-purin-6-amine.
Reduction: Formation of 9-(propyl)-9H-purin-6-amine.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-(2-Chloropropyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound to investigate the binding affinities and mechanisms of action of purine-based drugs.
Medicine: In medicine, derivatives of 9-(2-Chloropropyl)-9H-purin-6-amine are explored for their potential therapeutic properties. They may exhibit antiviral, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 9-(2-Chloropropyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chloropropyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of their activity. The purine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target molecules.
Comparaison Avec Des Composés Similaires
- 9-(2-Bromopropyl)-9H-purin-6-amine
- 9-(2-Iodopropyl)-9H-purin-6-amine
- 9-(2-Methylpropyl)-9H-purin-6-amine
Comparison: Compared to its analogs, 9-(2-Chloropropyl)-9H-purin-6-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the electronic effects of the chlorine atom can affect the compound’s interaction with biological targets, potentially enhancing its activity or selectivity.
Propriétés
Numéro CAS |
50615-40-2 |
|---|---|
Formule moléculaire |
C8H10ClN5 |
Poids moléculaire |
211.65 g/mol |
Nom IUPAC |
9-(2-chloropropyl)purin-6-amine |
InChI |
InChI=1S/C8H10ClN5/c1-5(9)2-14-4-13-6-7(10)11-3-12-8(6)14/h3-5H,2H2,1H3,(H2,10,11,12) |
Clé InChI |
HYYAIEMRJMLHNS-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=NC2=C(N=CN=C21)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















